(2R)-2-(Methylamino)butanoic acid
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Overview
Description
(2R)-2-(Methylamino)butanoic acid is an organic compound that belongs to the class of amino acids It is a derivative of butanoic acid with a methylamino group attached to the second carbon atom in the R-configuration
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(Methylamino)butanoic acid can be achieved through several methods. One common approach involves the alkylation of a suitable precursor, such as ®-2-aminobutanoic acid, with a methylating agent like methyl iodide under basic conditions. The reaction typically proceeds as follows:
- Dissolve ®-2-aminobutanoic acid in a suitable solvent, such as ethanol.
- Add a base, such as sodium hydroxide, to the solution.
- Introduce methyl iodide to the reaction mixture and stir at room temperature for several hours.
- Isolate the product by filtration and purify it using recrystallization techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method could be the use of flow microreactor systems, which offer advantages in terms of reaction control, efficiency, and sustainability .
Chemical Reactions Analysis
Types of Reactions
(2R)-2-(Methylamino)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The methylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
(2R)-2-(Methylamino)butanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to amino acid metabolism and enzyme interactions.
Mechanism of Action
The mechanism by which (2R)-2-(Methylamino)butanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. For instance, it may act as a substrate for enzymes involved in amino acid metabolism, influencing various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
(2S)-2-(Methylamino)butanoic acid: The S-enantiomer of the compound, which may have different biological activities and properties.
(2R)-2-Aminobutanoic acid: A precursor in the synthesis of (2R)-2-(Methylamino)butanoic acid.
(2R)-2-(Ethylamino)butanoic acid: A similar compound with an ethylamino group instead of a methylamino group.
Uniqueness
This compound is unique due to its specific stereochemistry and functional group, which confer distinct chemical and biological properties. Its R-configuration and methylamino group make it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C5H11NO2 |
---|---|
Molecular Weight |
117.15 g/mol |
IUPAC Name |
(2R)-2-(methylamino)butanoic acid |
InChI |
InChI=1S/C5H11NO2/c1-3-4(6-2)5(7)8/h4,6H,3H2,1-2H3,(H,7,8)/t4-/m1/s1 |
InChI Key |
CQJAWZCYNRBZDL-SCSAIBSYSA-N |
Isomeric SMILES |
CC[C@H](C(=O)O)NC |
Canonical SMILES |
CCC(C(=O)O)NC |
Origin of Product |
United States |
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